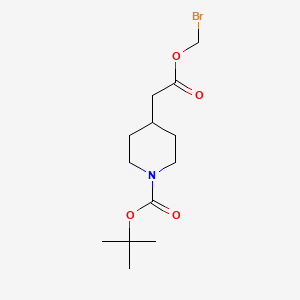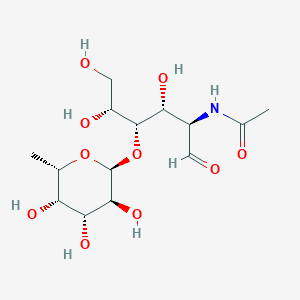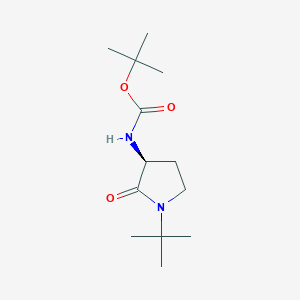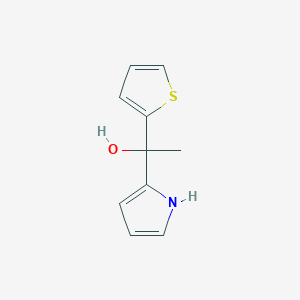
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone is a chemical compound with the molecular formula C₁₂H₁₉OP and a molecular weight of 210.25 g/mol . This compound belongs to the class of aliphatic heterocycles and is characterized by the presence of a phosphole ring, which is a five-membered ring containing phosphorus.
Preparation Methods
The synthesis of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of appropriate phosphole precursors with butyl and ethanone groups under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound meets the required specifications.
Chemical Reactions Analysis
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phosphole ring allows for substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phosphole ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone can be compared with other similar compounds, such as:
- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)propanone
- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)butanone
These compounds share the phosphole ring structure but differ in the length and nature of the alkyl chain attached to the phosphole ring. The uniqueness of this compound lies in its specific alkyl chain length and the presence of the ethanone group, which influences its chemical reactivity and applications .
Properties
Molecular Formula |
C12H19OP |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(1-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-5-6-7-14-8-9(2)10(3)12(14)11(4)13/h8H,5-7H2,1-4H3 |
InChI Key |
MDSRGJUBJRBEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1C=C(C(=C1C(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



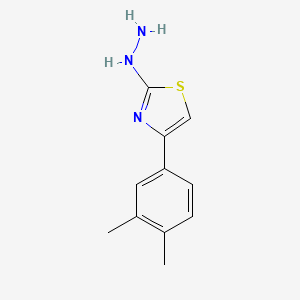
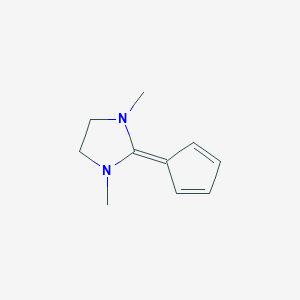
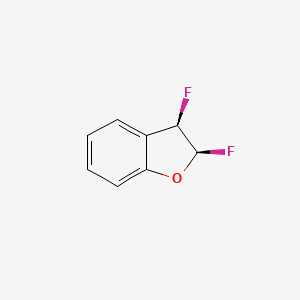
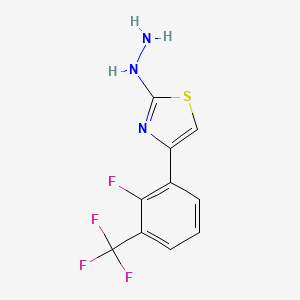

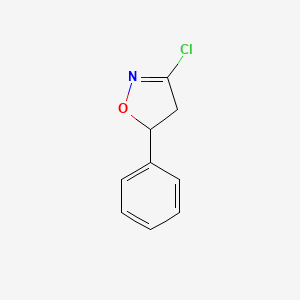
![Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B11768544.png)
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)

